

Foreword: The Structural Imperative for Morpholino-Triazole Scaffolds

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Compound of Interest

Compound Name: (5-Amino-1H-1,2,4-triazol-3-yl)
(morpholino)methanone

CAS No.: 921225-11-8

Cat. No.: B1521134

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In the landscape of modern drug discovery, the fusion of morpholino and triazole moieties represents a powerful strategy for developing novel therapeutics. Morpholino scaffolds, particularly in the context of oligonucleotides, offer exceptional biological stability and target affinity.[1][2] Triazoles, often introduced via highly efficient "click chemistry," serve as rigid linkers that can improve pharmacokinetic properties and introduce crucial points for molecular interaction.[3][4] The precise three-dimensional arrangement of these atoms—their conformation, stereochemistry, and intermolecular interactions—is not an academic detail; it is the fundamental determinant of a compound's efficacy and specificity.

For researchers, scientists, and drug development professionals, obtaining an unambiguous crystal structure is the gold standard for structural elucidation.[5] It moves a project from hypothetical models to concrete reality, providing the definitive evidence required for rational drug design, intellectual property claims, and regulatory submissions. This guide provides a comprehensive, field-proven walkthrough of the X-ray crystallography workflow as applied to morpholino-triazole structures, focusing on the causality behind experimental choices and the establishment of self-validating protocols.

Part 1: The Crystallization Challenge: From Solute to Single Crystal

The journey to a high-resolution crystal structure begins with the most critical and often unpredictable step: growing a single, diffraction-quality crystal. The unique chemical nature of morpholino-triazole compounds presents specific challenges and opportunities in this process. The morpholino ring introduces conformational flexibility, while the nitrogen-rich triazole ring is a potent hydrogen bond donor and acceptor, heavily influencing crystal packing.[6]

Foundational Principles: Supersaturation and Nucleation

Crystallization occurs when a solution becomes supersaturated, a non-equilibrium state where the concentration of the solute exceeds its solubility limit. This drives the molecules to organize into a lower-energy, ordered crystalline lattice. The process is a delicate balance between nucleation (the initial formation of a stable crystalline seed) and crystal growth. For many novel compounds, the phase diagram is unknown, making a systematic screening approach essential.[7]

Step-by-Step Protocol: Hanging Drop Vapor Diffusion

The hanging drop vapor diffusion method is a robust and material-sparing technique ideal for initial screening of morpholino-triazole compounds.

Materials:

- 24-well crystallization plates
- Siliconized glass cover slips
- High-purity morpholino-triazole compound (5-20 mg/mL in a suitable solvent)
- Crystallization screening solutions (commercial or custom-made)
- Micropipettes and tips
- Sealing grease or oil

- Stereomicroscope

Methodology:

- **Plate Preparation:** Apply a thin, even ring of sealing grease around the top of each reservoir in the crystallization plate.
- **Reservoir Filling:** Pipette 500 μL of a crystallization screen solution into a reservoir. This solution contains a specific combination of precipitant, buffer, and salt.
- **Drop Preparation:** On a clean cover slip, pipette 1 μL of your concentrated morpholino-triazole solution.
- **Mixing:** Carefully add 1 μL of the reservoir solution to the drop containing your compound. Pipette gently up and down once to mix, avoiding the introduction of air bubbles. The final concentration of your compound is now halved, and the precipitant concentration begins to rise as the drop equilibrates.
- **Sealing the Well:** Invert the cover slip and place it over the greased reservoir, ensuring an airtight seal. The drop should be hanging suspended over the reservoir solution.
- **Equilibration:** Water vapor slowly diffuses from the drop (which has a lower precipitant concentration) to the reservoir (which has a higher precipitant concentration). This process gradually increases the concentration of both the compound and the precipitant in the drop, pushing it toward supersaturation and, ideally, nucleation.
- **Incubation and Observation:** Store the plates in a vibration-free, temperature-controlled environment (e.g., 20°C). Inspect the drops under a microscope daily for the first few days, then weekly. Record all observations, including clear drops, precipitate (amorphous or microcrystalline), and single crystals.

Causality in Screen Selection

Do not approach screening as a black box. The choice of screening conditions should be informed by the properties of your molecule.

- For highly soluble compounds: Start with screens rich in high-concentration salts (e.g., ammonium sulfate) and polymers like polyethylene glycol (PEG) that induce crystallization through dehydration and molecular crowding.[8]
- Influence of the Triazole Ring: The triazole moiety is prone to forming strong hydrogen bonds.[6][9] Screens containing a diverse range of pH buffers are crucial, as protonation states of the triazole can dramatically alter solubility and crystal packing. Tautomerism within the triazole ring can also lead to different crystalline forms, a phenomenon that can be exploited by varying pH.[6]
- The Morpholino Moiety: The flexible morpholino ring can adopt multiple conformations. The presence of certain organic solvents or additives in a screen can sometimes stabilize a single conformation, promoting more ordered crystal packing.

Part 2: From Crystal to Diffraction: Data Collection

Once a suitable crystal is grown (typically >20 μm in all dimensions with sharp edges), the next step is to collect X-ray diffraction data.

Cryo-Protection and Mounting

To prevent radiation damage from the high-intensity X-ray beam and to improve data quality, data is almost universally collected at cryogenic temperatures (~100 K).

Step-by-Step Protocol: Crystal Harvesting and Cryo-cooling

- Prepare Cryoprotectant: The cryoprotectant is a solution that prevents the formation of crystalline ice when the crystal is flash-cooled. A common starting point is to mix the original reservoir solution with 20-30% (v/v) glycerol or ethylene glycol.
- Harvest the Crystal: Using a nylon loop of appropriate size, carefully scoop the crystal out of the drop.
- Cryo-soaking: Quickly pass the loop with the crystal through the cryoprotectant solution for a few seconds. This replaces the mother liquor surrounding the crystal with the cryo-solution.

- **Flash Cooling:** Immediately plunge the loop into a stream of cold nitrogen gas (100 K) at the diffractometer or into a dewar of liquid nitrogen. A successful flash-cool results in a vitrified (glass-like) state of the surrounding solvent.
- **Mounting:** Transfer the frozen crystal on the loop to the goniometer head of the diffractometer.

Data Collection Strategy

The goal is to measure the intensities of as many unique diffraction spots (reflections) as possible to build a complete picture of the electron density.

Key Parameters:

- **Wavelength:** Synchrotron sources provide tunable, high-intensity X-rays, which are ideal for small or weakly diffracting crystals. In-house copper sources ($\lambda \approx 1.54 \text{ \AA}$) are suitable for well-diffracting crystals.
- **Exposure Time:** A balance must be struck between getting a good signal-to-noise ratio and minimizing radiation damage.
- **Rotation Range:** The crystal is rotated in the X-ray beam to bring different sets of lattice planes into the diffracting condition. A typical dataset consists of 180-360° of rotation.
- **Detector Distance:** A shorter distance captures higher-resolution data, while a longer distance helps resolve spots from crystals with large unit cells.

Part 3: The Digital Puzzle: Structure Solution and Refinement

The diffraction pattern is a map of intensities, but it lacks the crucial phase information needed to reconstruct the electron density. Solving the "phase problem" is the first step in structure determination.

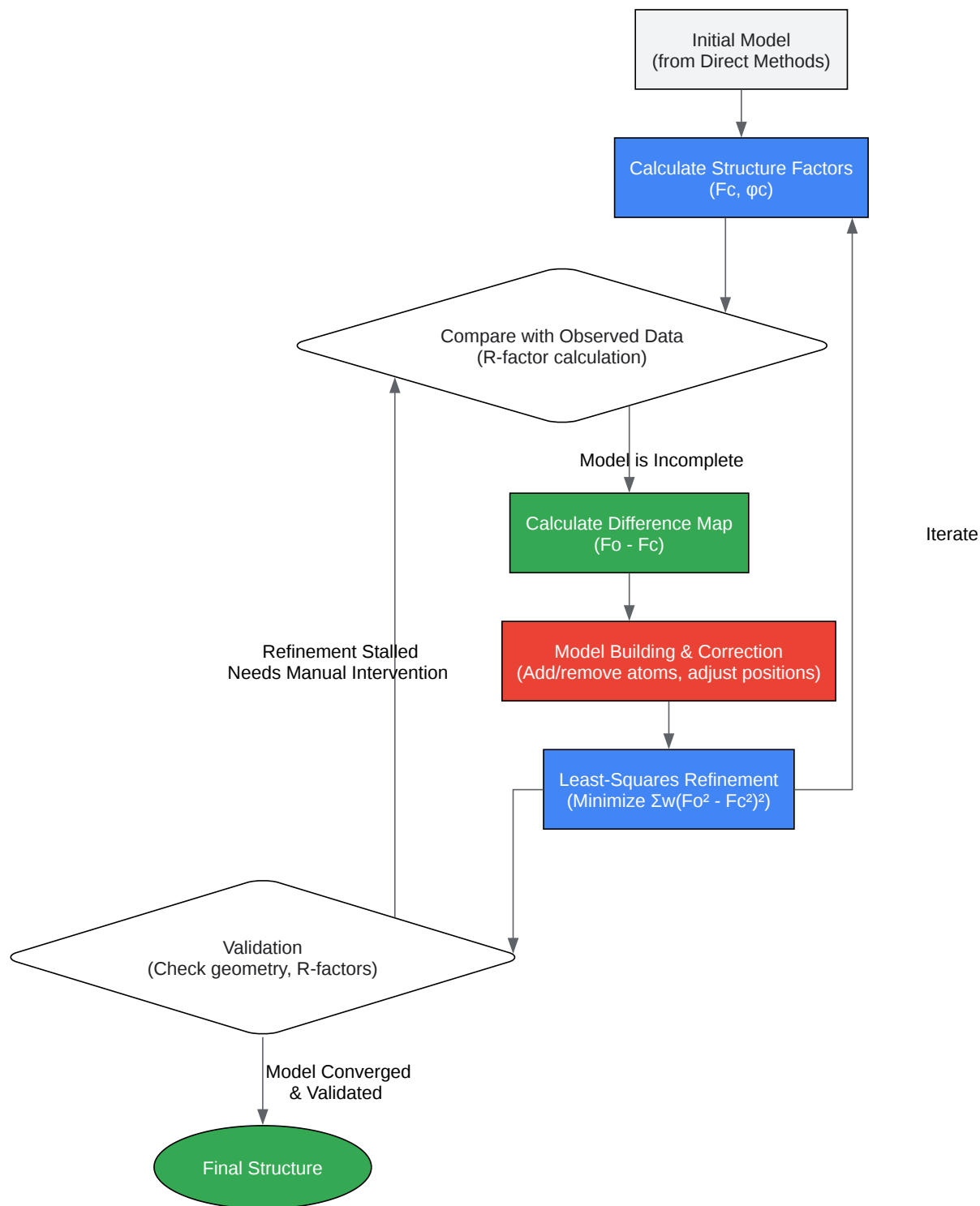
Structure Solution

For small molecules like morpholino-triazoles, Direct Methods are typically employed. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.[9] Software like SHELXS is commonly used for this purpose. A successful solution provides a preliminary, often incomplete, electron density map where the positions of heavier atoms can be identified.

Iterative Refinement and Model Building

This stage is a cycle of improving the atomic model to better fit the experimental data.

Workflow Diagram: Iterative Structure Refinement



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Caption: The iterative cycle of crystallographic refinement and model building.

Explanation of the Cycle:

- **Model Building:** Using the initial electron density map, an atomic model is built. Software like Coot is used to place atoms into the density.
- **Refinement:** A least-squares refinement algorithm (e.g., in SHELXL) adjusts the atomic coordinates, displacement parameters (describing thermal motion), and occupancies to minimize the difference between the observed structure factor amplitudes ($|F_o|$) and those calculated from the model ($|F_c|$).
- **Validation:** The quality of the model is assessed using metrics like the R-factor (R1) and Rfree. An R1 value below 0.05 (5%) is generally considered excellent for small molecules. The geometry of the model (bond lengths, angles) is also checked against known chemical standards.
- **Difference Maps:** A difference Fourier map ($F_o - F_c$) is calculated. Positive peaks in this map indicate where electron density is present but not accounted for by the model (e.g., missing atoms, water molecules), while negative peaks indicate atoms placed where there is no density. This map guides further model building.

This cycle is repeated until the model fully accounts for the experimental data and is chemically sensible.

Part 4: From Coordinates to Chemistry: Structure Analysis

With a refined structure, the real scientific inquiry begins.

Intermolecular Interactions and Crystal Packing

The morpholino oxygen and the triazole nitrogens are key players in forming the crystal lattice.

- **Hydrogen Bonds:** Analyze all potential hydrogen bonds. The N-H groups of the triazole are strong donors, while the ring nitrogens and the morpholino oxygen are acceptors. These interactions are fundamental to the supramolecular assembly.^[6]

- π - π Stacking: The aromatic triazole ring can engage in π - π stacking interactions, which are crucial for stabilizing the crystal packing.^[10]
- Hirshfeld Surface Analysis: This powerful tool provides a quantitative analysis of intermolecular contacts.^{[3][6]} It maps close contacts on a 3D surface around the molecule, allowing for a detailed visualization and quantification of interactions like H-bonds and van der Waals forces.

Conformational Analysis

The final structure provides a high-precision snapshot of the molecule's conformation in the solid state.

- Morpholino Ring Pucker: Determine the conformation of the morpholino ring (e.g., chair, boat).
- Torsion Angles: Analyze the torsion angles between the morpholino ring, the triazole ring, and any other substituents. This information is invaluable for understanding the molecule's preferred shape and how it might fit into a biological target.

Data Presentation

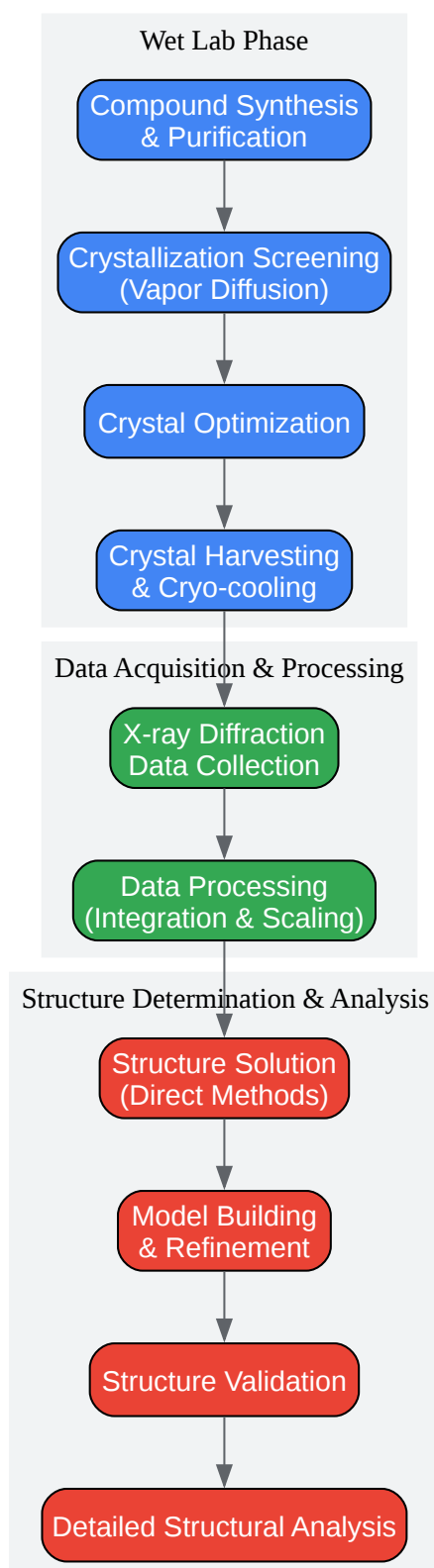
All quantitative crystallographic data should be summarized in a standard table for publication and comparison.

| Parameter | Example Value | Significance |
|--|---|---|
| Chemical Formula | C ₉ H ₁₀ N ₄ S | Defines the molecular composition. |
| Formula Weight | 206.27 g/mol | Molar mass of the compound. |
| Crystal System | Triclinic | The basic symmetry classification of the unit cell. |
| Space Group | P-1 | Describes the symmetry operations within the unit cell. [9] |
| a, b, c (Å) | 5.996(1), 7.582(2), 11.143(1) | The dimensions of the unit cell. [9] |
| α, β, γ (°) | 73.16(1), 89.65(2), 87.88(1) | The angles of the unit cell.[9] |
| Volume (Å ³) | 484.52(3) | The volume of a single unit cell. |
| Z | 2 | The number of molecules in the unit cell. |
| Calculated Density (g/cm ³) | 1.414 | The theoretical density of the crystal. |
| Absorption Coefficient (mm ⁻¹) | 2.674 | A measure of how much the crystal absorbs X-rays. |
| F(000) | 216 | The total number of electrons in the unit cell. |
| Reflections Collected / Unique | 5432 / 2109 | Total measurements vs. symmetry-independent measurements. |
| R _{int} | 0.035 | A measure of the agreement between symmetry-equivalent reflections. |

| | | |
|--------------------------------------|-------------------------|---|
| Final R indices [$I > 2\sigma(I)$] | R1 = 0.045, wR2 = 0.115 | Key indicators of the quality of the final model fit to the data. |
| Goodness-of-fit on F^2 | 1.05 | Should be close to 1.0 for a good refinement. |

Table based on data from similar structures.[9]

Overall Crystallography Workflow



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Caption: A high-level overview of the morpholino-triazole X-ray crystallography workflow.

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